2-(p-Tolylamino)pyridine-3-sulfonamide
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Overview
Description
“2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide” is an organic compound with the molecular formula C12H13N3O2S . It is also known as “4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide” and is used as an intermediate in the synthesis of Torsemide , a potent loop diuretic used for the treatment of hypertension and edema in patients with congestive heart failure .
Molecular Structure Analysis
The molecular weight of “2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide” is 263.32 . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide” include a predicted density of 1.357 g/cm3, a melting point of 162-164°C, a predicted boiling point of 475.8°C, a flashing point of 241.5°C, and a vapor pressure of 3.23E-09mmHg at 25°C .Scientific Research Applications
Broad Specificity Antibodies for Sulfonamide Antibiotics
The generation of broad specificity antibodies for sulfonamide antibiotics showcases the application of sulfonamides in developing enzyme-linked immunosorbent assays (ELISAs) for analyzing milk samples. This approach utilizes antibodies raised against specific sulfonamide haptens, demonstrating the utility of sulfonamides in creating highly sensitive and selective detection methods for antibiotic residues in food products (Adrián et al., 2009).
Metal Complexes with Sulfonamides
Research into metal complexes containing sulfonamides, such as 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene, highlights their structural characterisation and potential applications. These complexes have been studied for their unique properties, which may be leveraged in catalysis, material science, and possibly as therapeutic agents (Sousa et al., 2001).
Antimicrobial Activity of Sulfonamide Derivatives
Sulfonamides have been explored for their antimicrobial properties, with studies focusing on the synthesis and biological evaluation of new heterocycles based on sulfonamide frameworks. These efforts contribute to the search for novel antimicrobial agents capable of addressing drug resistance issues (El‐Emary et al., 2002).
Pharmaceutical Solvates of Sulfamethazine
The formation of pharmaceutical solvates involving sulfonamides, such as sulfamethazine, underscores their significance in drug development. Solvates can influence the physicochemical properties of active pharmaceutical ingredients, affecting their stability, solubility, and bioavailability. This research area highlights the role of sulfonamides in optimizing drug formulations (Patel & Purohit, 2017).
Mechanism of Action
Target of Action
The primary target of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide is currently unknown . It is often used as an intermediate in the synthesis of pharmaceuticals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide is not well-defined. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(4-methylanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-4-6-10(7-5-9)15-12-11(18(13,16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLYEDFMCFDYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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